[5-(3,4-Dichlorophenyl)furan-2-yl]methanol
Description
Significance within Furan (B31954) Chemistry Research
Furan and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history of applications in various scientific fields. The furan ring is a versatile scaffold found in numerous natural products, pharmaceuticals, and functional materials. The introduction of a dichlorophenyl substituent at the 5-position and a hydroxymethyl group at the 2-position of the furan ring, as seen in [5-(3,4-Dichlorophenyl)furan-2-yl]methanol, significantly influences the molecule's electronic properties, reactivity, and biological activity. The electron-withdrawing nature of the chlorine atoms on the phenyl ring can impact the reactivity of the furan core, making it a valuable intermediate for further chemical transformations.
Role in Contemporary Synthetic Organic Chemistry
In modern synthetic organic chemistry, the development of efficient and selective methods for the synthesis of highly functionalized heterocyclic compounds is a primary focus. The synthesis of 2,5-disubstituted furans, such as this compound, can be approached through various strategies, including the Paal-Knorr synthesis from 1,4-dicarbonyl precursors or more contemporary transition-metal-free methods involving the oxidation of 1,3-dienes. nih.gov The presence of the hydroxymethyl group offers a reactive handle for a multitude of subsequent chemical modifications, allowing for the construction of more complex molecular architectures. This makes this compound a potentially valuable building block in the synthesis of novel organic molecules with diverse applications.
Emerging Research Directions and Prospects for this compound
While specific research on this compound is limited, the study of closely related compounds offers insights into its potential future applications. For instance, research on the analogous compound [5-(3,5-Dichlorophenyl)furan-2-yl]methanol has indicated potential anticancer, anti-inflammatory, and antimicrobial properties. This suggests that this compound could also exhibit interesting biological activities.
Future research is likely to focus on several key areas:
Development of efficient and scalable synthetic routes: Establishing robust methods for the preparation of this compound is crucial for enabling further studies.
Exploration of its chemical reactivity: A deeper understanding of how the dichlorophenyl and hydroxymethyl groups influence the reactivity of the furan ring will open up new avenues for its use as a synthetic intermediate.
Investigation of its biological and pharmacological properties: Screening for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, is a promising area of investigation. The biological activities of related dichlorophenyl-substituted furan derivatives, as shown in the table below, further support this direction. mdpi.com
Application in materials science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of novel organic materials with interesting electronic or photophysical properties.
The following interactive data table summarizes the reported biological activities of a related dichlorophenyl-furan derivative, highlighting the potential areas of interest for this compound.
| Compound Activity | Cell Line/Target | Measurement | Result |
| Cytotoxicity | MCF-7 (Human breast adenocarcinoma) | IC50 | 42.30 µM |
| Anti-inflammatory | - | - | Potent activity |
Data for 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-5,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLBKWDGIJCOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 5 3,4 Dichlorophenyl Furan 2 Yl Methanol
Strategic Approaches to the Synthesis of [5-(3,4-Dichlorophenyl)furan-2-yl]methanol
The construction of the 5-aryl-2-hydroxymethylfuran skeleton can be achieved through several strategic approaches. The choice of strategy is often dictated by the availability of starting materials, desired scale, and the need for structural diversity. Key methods include the formation of the furan (B31954) ring from acyclic precursors or the functionalization of a pre-existing furan ring.
Multi-Step Synthetic Routes and Optimized Reaction Conditions
Two primary retrosynthetic pathways are considered for the synthesis of this compound: the Paal-Knorr furan synthesis and transition metal-catalyzed cross-coupling reactions.
Paal-Knorr Furan Synthesis: This classical method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring. wikipedia.org For the target molecule, this would necessitate a 1,4-diketone precursor bearing the 3,4-dichlorophenyl moiety. The synthesis would proceed via an initial step to create the diketone, followed by the cyclization. Reaction conditions are typically mild, often employing protic acids like sulfuric acid or Lewis acids. wikipedia.org
Suzuki-Miyaura Cross-Coupling: A more modern and versatile approach involves the palladium-catalyzed coupling of an organoboron reagent with an organohalide. acs.org This strategy is widely used in the pharmaceutical industry for constructing biaryl systems. acs.orgmdpi.com In this context, the C-C bond between the furan ring and the dichlorophenyl group is formed. A plausible route involves coupling 3,4-dichlorophenylboronic acid with a 5-halofuran derivative, such as 5-bromo-2-furaldehyde. The resulting aldehyde is then reduced to the target primary alcohol.
Below is a table summarizing optimized conditions for these key transformations, compiled from analogous reactions in the literature.
| Transformation | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Paal-Knorr Cyclization | H₂SO₄ or P₂O₅ | N/A | Aqueous or Anhydrous | 25-100 | Variable | wikipedia.org |
| Suzuki Coupling | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or K₃PO₄ | DME/H₂O or Toluene | 70-100 | 75-95 | nih.govmdpi.comnih.gov |
| Aldehyde Reduction | NaBH₄ | N/A | Methanol (B129727) or Ethanol (B145695) | 0-25 | >90 | orientjchem.org |
Convergent and Divergent Synthesis Strategies
The synthesis of this compound can be designed using either convergent or divergent strategies, which offer distinct advantages.
A divergent synthesis begins with a common intermediate that is subsequently elaborated into a variety of structurally related final products. For instance, once 5-(3,4-Dichlorophenyl)-2-furaldehyde is synthesized, it can serve as a divergent intermediate. While reduction with sodium borohydride (B1222165) yields the target methanol, it could alternatively undergo Wittig reactions to form vinyl derivatives or oxidation to produce the corresponding carboxylic acid, allowing for the creation of a library of related compounds from a single precursor. mdpi.com
Catalytic Transformations in the Synthesis of this compound and its Precursors
Catalysis is integral to modern organic synthesis, enabling efficient and selective transformations. In the context of preparing this compound, several catalytic steps are crucial.
The Suzuki-Miyaura coupling is the most significant catalytic step, relying on a palladium(0) catalyst. The catalytic cycle involves the oxidative addition of the palladium catalyst to the 5-bromofuran, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the desired C-C bond and regenerate the catalyst. harvard.edu The choice of palladium source and ligands (e.g., triphenylphosphine, dppf) is critical for achieving high yields and can be screened to find optimal conditions. nih.gov
The Paal-Knorr synthesis is typically catalyzed by acids. The acid protonates one of the carbonyl groups of the 1,4-diketone, activating it for nucleophilic attack by the enol form of the other carbonyl. wikipedia.org This intramolecular cyclization is followed by dehydration steps, also acid-catalyzed, to yield the aromatic furan ring.
Finally, the reduction of the intermediate aldehyde can be considered a catalytic process in a broader sense, although it is typically a stoichiometric reaction with reagents like sodium borohydride. However, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel-based catalysts could also be employed for this transformation, offering an alternative pathway.
Exploration of Key Synthetic Intermediates and Building Blocks
The successful synthesis of this compound relies on the availability and preparation of key chemical building blocks. The choice of synthetic strategy directly determines the requisite intermediates.
For the Suzuki-Miyaura pathway , the primary building blocks are:
3,4-Dichlorophenylboronic acid: This commercially available or readily synthesized boronic acid provides the dichlorinated aryl moiety.
5-Bromo-2-furaldehyde: This bifunctional furan serves as the coupling partner. The bromine atom provides the handle for the cross-coupling reaction, while the aldehyde group at the 2-position acts as a precursor to the final hydroxymethyl group.
For the Paal-Knorr pathway , the key intermediate is a substituted 1,4-diketone:
1-(3,4-Dichlorophenyl)-hexane-1,4-dione (or similar analogue): This molecule contains the pre-installed dichlorophenyl group and the 1,4-dicarbonyl functionality required for cyclization into the desired 2,5-disubstituted furan. The synthesis of such diketones can itself be a multi-step process.
The table below details these crucial synthetic components.
| Intermediate/Building Block | Structure | Role in Synthesis | Synthetic Route |
|---|---|---|---|
| 3,4-Dichlorophenylboronic acid | C₆H₅BCl₂O₂ | Aryl source | Suzuki Coupling |
| 5-Bromo-2-furaldehyde | C₅H₃BrO₂ | Furan backbone and halide partner | Suzuki Coupling |
| 5-(3,4-Dichlorophenyl)-2-furaldehyde | C₁₁H₆Cl₂O₂ | Immediate precursor to final product | Suzuki Coupling |
| 1-(3,4-Dichlorophenyl)-1,4-dione precursor | Variable | Acyclic precursor for furan ring | Paal-Knorr |
Considerations for Scalability and Efficiency in Laboratory Synthesis
Transitioning a synthetic route from a small-scale laboratory setting to a larger, preparative scale introduces several challenges that must be addressed to ensure efficiency, safety, and reproducibility. numberanalytics.comacs.org
For the Suzuki-Miyaura coupling , scalability requires careful optimization. Key considerations include:
Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for cost-effectiveness. Reducing catalyst loading to <0.5 mol% is often a goal in process chemistry. acs.org
Palladium Removal: Residual palladium in the final product is often unacceptable, especially in pharmaceutical contexts. Post-reaction workup procedures, such as treatment with scavengers like 2,4,6-trimercaptotriazine or aqueous sodium bisulfite, are necessary to reduce palladium levels to parts-per-million (ppm) concentrations. acs.orgacs.org
Solvent and Base Selection: The choice of solvent and base must balance reaction efficiency with practical concerns like cost, safety, and environmental impact. Biphasic solvent systems (e.g., toluene/water) are common as they facilitate product isolation and catalyst/reagent separation. numberanalytics.com
Reaction Time and Temperature: Optimizing these parameters is key to maximizing throughput and minimizing energy consumption.
For the Paal-Knorr synthesis , scalability concerns include managing potentially strong acids and controlling exotherms during the cyclization step. The use of milder Lewis acids or solid-supported acid catalysts can improve the safety and handling of the reaction on a larger scale.
Reaction Chemistry and Mechanistic Investigations of 5 3,4 Dichlorophenyl Furan 2 Yl Methanol
Transformations of the Furan (B31954) Moiety within [5-(3,4-Dichlorophenyl)furan-2-yl]methanol
The furan ring in this compound is a versatile platform for a range of chemical modifications, including electrophilic and nucleophilic substitutions, oxidation, reduction, and cycloaddition reactions. The regioselectivity and reactivity in these transformations are significantly influenced by the existing substituents.
Electrophilic Aromatic Substitution Reactions
The furan ring is known to be more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. pearson.compearson.com Electrophilic attack typically occurs preferentially at the C2 and C5 positions, where the intermediate carbocation is most stabilized by resonance. pearson.compearson.com
In the case of this compound, both the C2 and C5 positions are already substituted. The 3,4-dichlorophenyl group at the C5 position is electron-withdrawing, which deactivates the furan ring towards electrophilic attack. The hydroxymethyl group at the C2 position is generally considered to be weakly activating. Consequently, further electrophilic substitution on the furan ring would be expected to be significantly more challenging compared to unsubstituted furan. If such a reaction were to occur, it would likely proceed at the C3 or C4 positions of the furan ring, or potentially on the dichlorophenyl ring, depending on the reaction conditions and the nature of the electrophile.
Common electrophilic aromatic substitution reactions include:
Nitration: Typically carried out with reagents like nitric acid in acetic anhydride (B1165640).
Halogenation: Often performed with halogens (e.g., Br₂, Cl₂) in a suitable solvent.
Sulfonation: Can be achieved using sulfur trioxide-pyridine complex.
Friedel-Crafts Acylation and Alkylation: These reactions are generally difficult on furan rings due to their acid sensitivity, which can lead to polymerization.
| Reaction | Typical Reagents | Expected Outcome on this compound |
| Nitration | HNO₃/Ac₂O | Substitution at C3 or C4 of the furan ring, or on the dichlorophenyl ring; potentially low yield due to deactivation. |
| Bromination | Br₂ in Dioxane | Substitution at C3 or C4 of the furan ring, or on the dichlorophenyl ring; reaction may require a catalyst. |
| Sulfonation | SO₃-Pyridine | Formation of a sulfonic acid derivative at C3 or C4 of the furan ring, or on the dichlorophenyl ring. |
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution on an unactivated furan ring is generally not favored. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. While the 3,4-dichlorophenyl group is electron-withdrawing, it is unlikely to be sufficient to facilitate direct nucleophilic substitution on the furan core under standard conditions. Therefore, nucleophilic substitution reactions directly on the furan moiety of this compound are not commonly observed.
Oxidation Pathways of the Furan Ring
The furan ring can be susceptible to oxidation, which can lead to ring-opening products. The specific products formed depend on the oxidizing agent and the reaction conditions. For instance, oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of pyranones through an Achmatowicz-type rearrangement, especially in the context of furfuryl alcohols. More aggressive oxidation can result in the complete degradation of the furan ring.
Reduction Reactions of the Furan Core
The furan ring can be reduced to either a dihydrofuran or a tetrahydrofuran (B95107) derivative. Catalytic hydrogenation is a common method for this transformation, though it can sometimes be challenging to control the selectivity. A notable method for the reduction of substituted furans is the Brønsted acid-catalyzed reduction using silanes. This approach has been shown to be effective for 2-aryl substituted furans, which are structurally analogous to this compound. Depending on the strength of the acid catalyst, it is possible to selectively obtain either the 2,5-dihydrofuran (B41785) or the fully saturated tetrahydrofuran derivative. nih.gov
| Reduction Product | Typical Reagents and Conditions |
| 2,5-Dihydrofuran derivative | Trifluoroacetic acid (TFA), Triethylsilane (Et₃SiH), in Hexafluoroisopropanol (HFIP) |
| Tetrahydrofuran derivative | Triflic acid (TfOH), Triethylsilane (Et₃SiH), in Hexafluoroisopropanol (HFIP) |
Cycloaddition Reactions Involving the Furan System
The furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The reactivity of the furan diene is influenced by its substituents. Electron-donating groups on the furan ring generally enhance its reactivity, while electron-withdrawing groups decrease it. In this compound, the dichlorophenyl group is deactivating, which would be expected to reduce the dienophilic character of the furan ring.
Despite this, Diels-Alder reactions with highly reactive dienophiles, such as maleimides or benzyne, could potentially occur. researchgate.net The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric effects of the substituents on both the furan and the dienophile. youtube.com
Reactions at the Methanol (B129727) Functional Group
The primary alcohol functionality in this compound is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives.
Oxidation: The hydroxymethyl group can be readily oxidized to form the corresponding aldehyde, 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde, or further oxidized to the carboxylic acid, 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. A variety of oxidizing agents can be employed for these transformations, with the choice of reagent determining the extent of oxidation. For example, mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are often used for the selective oxidation to the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to the carboxylic acid. Biocatalytic methods using enzymes like aryl-alcohol oxidase have also been shown to be effective for the oxidation of similar furfuryl alcohols. mdpi.comnih.gov
| Oxidation Product | Typical Reagents |
| 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde | MnO₂, Pyridinium chlorochromate (PCC) |
| 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid | KMnO₄, CrO₃, Aryl-alcohol oxidase |
Esterification: The methanol group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method.
Etherification: Ether derivatives can be prepared by reacting this compound with alkyl halides in the presence of a base (Williamson ether synthesis) or through acid-catalyzed dehydration with another alcohol. For instance, reaction with ethanol (B145695) in the presence of an acid catalyst would be expected to yield 2-(ethoxymethyl)-5-(3,4-dichlorophenyl)furan. mdpi.comnih.gov
Esterification Reactions
Esterification of this compound can be readily achieved through standard synthetic protocols. The primary hydroxyl group is a suitable nucleophile for reaction with various acylating agents, including carboxylic acids (under acidic catalysis, e.g., Fischer esterification), acyl chlorides, and carboxylic acid anhydrides.
Reaction with acyl chlorides, such as acetyl chloride or benzoyl chloride, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, provides a high-yielding pathway to the corresponding esters. The base serves to neutralize the hydrochloric acid byproduct. Similarly, acid anhydrides react efficiently, often with gentle heating or in the presence of a catalyst. The synthesis of vinyl esters from furan carboxylic acids has been achieved using vinyl acetate (B1210297) in the presence of specific catalysts, demonstrating the versatility of ester formation on the furan scaffold e3s-conferences.org. These reactions are fundamental in modifying the properties of the parent alcohol, for instance, to produce derivatives with altered solubility or biological activity.
Table 1: Illustrative Esterification Reactions of this compound This table presents expected outcomes based on general esterification principles.
| Acylating Agent | Catalyst/Base | Expected Ester Product |
|---|---|---|
| Acetic Anhydride | Pyridine | [5-(3,4-Dichlorophenyl)furan-2-yl]methyl acetate |
| Benzoyl Chloride | Triethylamine | [5-(3,4-Dichlorophenyl)furan-2-yl]methyl benzoate |
Etherification Processes
The synthesis of ethers from this compound is most effectively accomplished via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This classical and versatile method involves a two-step process. First, the alcohol is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This potent nucleophile is then reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction to yield the desired ether. wikipedia.orglibretexts.org
The SN2 mechanism necessitates the use of unhindered primary alkyl halides to avoid competing elimination reactions that are prevalent with secondary and tertiary halides. masterorganicchemistry.com The Williamson synthesis is broadly applicable and remains one of the most popular methods for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.orgfrancis-press.com
Table 2: Representative Williamson Ether Synthesis Reactions This table presents expected outcomes based on the Williamson ether synthesis mechanism.
| Step 1: Base | Step 2: Alkyl Halide | Expected Ether Product |
|---|---|---|
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 2-((Methoxymethyl)-5-(3,4-dichlorophenyl)furan |
| Sodium Hydride (NaH) | Ethyl Bromide (CH₃CH₂Br) | 2-((Ethoxymethyl)-5-(3,4-dichlorophenyl)furan |
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol moiety of this compound can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: Selective oxidation to 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) are effective for this transformation. The synthesis of 2,5-diformylfuran (DFF) from 5-hydroxymethylfurfural (B1680220) (HMF) is a well-studied analogous transformation, often employing catalytic systems under mild conditions. nih.govtue.nlcardiff.ac.uk
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to 5-(3,4-Dichlorophenyl)furan-2-carboxylic acid. Common reagents for this purpose include potassium permanganate (KMnO₄), chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones oxidation), or ruthenium tetroxide (RuO₄). The electrochemical oxidation of similar furan-based alcohols like HMF to 2,5-furandicarboxylic acid (FDCA) has also been demonstrated, highlighting a potentially greener alternative to traditional stoichiometric oxidants. mpg.de
Mechanistic Elucidation of Novel Transformations
While specific mechanistic studies on novel transformations of this compound are not extensively detailed in the public literature, the principles of mechanistic investigation can be applied to understand its reactivity.
Kinetic Studies and Reaction Pathway Analysis
To understand the mechanism of a novel transformation, kinetic studies are essential. By systematically varying the concentrations of reactants, catalysts, and temperature, one can determine the reaction order with respect to each component and calculate activation parameters (e.g., activation energy, enthalpy, and entropy). This data is used to formulate a rate law that must be consistent with any proposed mechanism.
Reaction pathway analysis for analogous compounds, such as the conversion of 5-hydroxymethylfurfural, often involves identifying and quantifying intermediates and byproducts over time using techniques like HPLC or GC-MS. cardiff.ac.uk This allows for the mapping of sequential and parallel reactions, providing a comprehensive picture of the transformation network. For instance, in the catalytic conversion of HMF, dehydrogenation is often identified as a key pathway. cardiff.ac.uk
Investigation of Reaction Intermediates
The direct or indirect detection of reaction intermediates is crucial for validating a proposed mechanism. For reactions involving this compound, this could involve:
Spectroscopic Identification: Techniques like in-situ IR or NMR spectroscopy can be used to monitor the reaction mixture in real-time, potentially observing the transient signals of short-lived intermediates.
Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts specifically with it to form a stable, characterizable product. For example, if a carbocation intermediate is proposed, the reaction could be run in the presence of a nucleophilic solvent to capture it.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the energies of proposed intermediates and transition states, helping to identify the most plausible reaction pathway. cardiff.ac.uk
Application of Quenching Experiments in Mechanistic Studies
Quenching experiments are a valuable tool, particularly for distinguishing between different types of reactive intermediates, such as radicals and ionic species. In this context, "quenching" refers to the deactivation of a reactive intermediate.
If a radical mechanism is suspected in a transformation of this compound, the reaction would be performed in the presence of a radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or butylated hydroxytoluene (BHT). A significant decrease in the reaction rate or a change in the product distribution upon addition of the scavenger would provide strong evidence for a radical pathway. Similarly, fluorescence quenching experiments have been used to study the interaction of certain furan-containing molecules with other species, demonstrating a method to probe intermolecular interactions that could be part of a reaction mechanism. mdpi.com
Advanced Spectroscopic and Structural Characterization Techniques for 5 3,4 Dichlorophenyl Furan 2 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.
The ¹H NMR spectrum of [5-(3,4-Dichlorophenyl)furan-2-yl]methanol is predicted to exhibit distinct signals corresponding to the protons of the dichlorophenyl ring, the furan (B31954) ring, the methylene (B1212753) group, and the hydroxyl group. The electronegativity of the chlorine and oxygen atoms, along with the aromatic ring currents, significantly influences the chemical shifts.
The protons on the 3,4-dichlorophenyl ring are expected to form an ABX-like system. The proton at the C-2' position, being ortho to a chlorine atom, would appear as a doublet. The proton at the C-5' position, situated between two chlorine atoms in related compounds, shows a downfield shift and would likely appear as a doublet, while the proton at C-6' would present as a doublet of doublets due to coupling with the other two aromatic protons.
The furan ring protons at the C-3 and C-4 positions are expected to appear as doublets, a characteristic feature of 2,5-disubstituted furans. stackexchange.com The methylene protons (-CH₂) adjacent to the furan ring and the hydroxyl group would likely appear as a singlet, although coupling to the hydroxyl proton might cause splitting if the exchange rate is slow. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' (Dichlorophenyl) | ~ 7.60 - 7.75 | d (doublet) | ~ 2.0 - 2.5 |
| H-5' (Dichlorophenyl) | ~ 7.45 - 7.55 | d (doublet) | ~ 8.0 - 8.5 |
| H-6' (Dichlorophenyl) | ~ 7.30 - 7.40 | dd (doublet of doublets) | J ≈ 8.0 - 8.5, J ≈ 2.0 - 2.5 |
| H-3 (Furan) | ~ 6.60 - 6.70 | d (doublet) | ~ 3.0 - 3.5 |
| H-4 (Furan) | ~ 6.40 - 6.50 | d (doublet) | ~ 3.0 - 3.5 |
| -CH₂- (Methylene) | ~ 4.60 - 4.70 | s (singlet) or d (doublet) | - |
| -OH (Hydroxyl) | Variable (e.g., 1.5 - 4.0) | br s (broad singlet) | - |
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms like oxygen and chlorine appearing further downfield.
The carbons of the dichlorophenyl ring will have shifts characteristic of chlorinated aromatic compounds. researchgate.net The two carbons directly bonded to chlorine (C-3' and C-4') are expected in the 130-135 ppm range. The furan ring carbons also have predictable shifts, with the C-2 and C-5 carbons, being adjacent to the oxygen atom and substituted, appearing significantly downfield compared to the C-3 and C-4 carbons. nih.gov The methylene carbon (-CH₂OH) is expected in the aliphatic alcohol region, typically around 55-65 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Furan) | ~ 156 - 159 |
| C-3 (Furan) | ~ 110 - 113 |
| C-4 (Furan) | ~ 108 - 111 |
| C-5 (Furan) | ~ 152 - 155 |
| C-1' (Dichlorophenyl) | ~ 130 - 133 |
| C-2' (Dichlorophenyl) | ~ 125 - 128 |
| C-3' (Dichlorophenyl) | ~ 132 - 135 |
| C-4' (Dichlorophenyl) | ~ 131 - 134 |
| C-5' (Dichlorophenyl) | ~ 130 - 132 |
| C-6' (Dichlorophenyl) | ~ 127 - 130 |
| -CH₂- (Methylene) | ~ 57 - 62 |
Two-Dimensional NMR Correlation Studies (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include a cross-peak between the furan protons H-3 and H-4. For the dichlorophenyl ring, cross-peaks would be observed between H-5' and H-6', and between H-2' and H-6', confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, it would show correlations for C-3/H-3, C-4/H-4, C-2'/H-2', C-5'/H-5', C-6'/H-6', and the methylene C/H pair.
Correlations from the furan proton H-4 to the phenyl carbon C-1' and the furan carbon C-5, confirming the furan-phenyl linkage.
Correlations from the methylene (-CH₂) protons to the furan carbons C-2 and C-3, confirming the position of the methanol (B129727) group.
Correlations from the phenyl proton H-2' to furan carbon C-5.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and bonding within the molecule. These two methods are often complementary. thermofisher.com
The FT-IR spectrum is dominated by absorptions from polar bonds. The most prominent feature for this compound is expected to be the O-H stretching band from the alcohol group, which typically appears as a strong, broad band. researchgate.net Aromatic C-H stretching vibrations from both rings will be observed just above 3000 cm⁻¹. The spectrum will also show characteristic bands for C=C stretching within the furan and benzene (B151609) rings, as well as C-O stretching from the furan ether and the alcohol. researchgate.netresearchgate.net The C-Cl stretching vibrations of the dichlorophenyl group are expected in the lower frequency "fingerprint" region. nih.gov
Table 3: Predicted FT-IR Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3150 - 3050 | Medium |
| Aliphatic C-H Stretch (-CH₂) | 2950 - 2850 | Medium-Weak |
| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium-Strong |
| C-O Stretch (Alcohol) | 1260 - 1000 | Strong |
| C-O-C Stretch (Furan Ether) | 1100 - 1020 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
| C-H Out-of-Plane Bending | 900 - 675 | Strong |
Raman Spectroscopy for Vibrational Mode Assignment
Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations, making it an excellent complementary technique to FT-IR. ksu.edu.sa For this molecule, strong Raman signals are expected for the symmetric stretching vibrations of the aromatic rings. The C=C bonds of both the furan and benzene rings should produce intense bands. The C-Cl bonds will also exhibit characteristic Raman signals. uci.edu Unlike in IR, the O-H stretch is typically a weak signal in Raman spectra. The symmetric "ring breathing" modes of the substituted furan and benzene rings, which involve a symmetric expansion and contraction of the rings, are often prominent in Raman spectra and provide a clear fingerprint of the aromatic systems.
Table 4: Predicted Raman Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3150 - 3050 | Medium |
| C=C Aromatic Ring Stretch | 1610 - 1550 | Strong |
| Furan Ring Breathing | 1500 - 1400 | Strong |
| Benzene Ring Breathing | 1000 - 990 | Strong |
| C-O-C Symmetric Stretch | 900 - 850 | Medium |
| C-Cl Symmetric Stretch | 750 - 550 | Strong |
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. Unlike standard mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound (C₁₁H₈Cl₂O₂), HRMS is crucial for confirming its elemental composition. The high mass accuracy allows for the calculation of a theoretical exact mass, which can then be compared to the experimentally measured value, typically with an error of less than 5 parts per million (ppm). This level of precision helps to unequivocally identify the compound.
The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Consequently, a molecule containing two chlorine atoms will exhibit a distinctive pattern of three peaks for the molecular ion cluster: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 9:6:1. Observing this pattern is a strong indicator of the presence of two chlorine atoms.
While specific experimental HRMS data for this compound is not widely published, the theoretical monoisotopic masses for the neutral molecule and its common adducts can be calculated. These values are essential for its identification in an HRMS experiment.
Interactive Table: Theoretical Exact Masses of this compound Adducts
| Adduct Ion | Molecular Formula | Theoretical m/z |
| [M]⁺ | C₁₁H₈³⁵Cl₂O₂ | 241.9899 |
| [M+H]⁺ | C₁₁H₉³⁵Cl₂O₂ | 242.9977 |
| [M+Na]⁺ | C₁₁H₈³⁵Cl₂NaO₂ | 264.9796 |
| [M+K]⁺ | C₁₁H₈³⁵Cl₂KO₂ | 280.9535 |
Note: Masses are calculated using the most abundant isotope for each element (¹H, ¹²C, ¹⁶O, ³⁵Cl, ²³Na, ³⁹K).
Further structural information could be obtained from tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented to produce product ions. The fragmentation pattern provides insights into the molecule's connectivity. However, specific fragmentation studies for this compound are not available in the reviewed scientific literature.
X-ray Crystallography and Solid-State Structural Analysis
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is the gold standard for molecular structure determination. The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to compute an electron density map, from which the positions of the individual atoms can be determined.
A search of the Cambridge Structural Database (CSD) and other scientific literature did not yield a published single-crystal X-ray structure for this compound. Therefore, experimental data regarding its crystal system, space group, unit cell dimensions, atomic coordinates, and specific intramolecular bond lengths and angles are not available at this time. If such a study were to be conducted, it would provide unambiguous confirmation of the compound's structure and conformation in the solid state.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules within a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. These interactions dictate the crystal's physical properties, such as its melting point, solubility, and stability.
Although the specific crystal structure of this compound is not known, its molecular structure allows for speculation on the types of intermolecular interactions that might be present:
Hydrogen Bonding: The primary and most significant interaction would likely be hydrogen bonding involving the hydroxyl (-OH) group of the methanol moiety. This group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom), potentially forming chains or networks of O-H···O hydrogen bonds that link adjacent molecules.
π–π Stacking: The presence of two aromatic rings (the 3,4-dichlorophenyl ring and the furan ring) suggests the possibility of π–π stacking interactions. These interactions would involve the face-to-face or offset stacking of the aromatic rings of neighboring molecules.
Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich atoms (like the oxygen of the furan or hydroxyl group) on adjacent molecules.
Analysis of related dichlorophenyl and furan-containing compounds in the solid state frequently reveals complex networks of these interactions. nih.gov A definitive analysis for this compound would require its crystal structure to be determined experimentally.
Investigation of Polymorphism and Crystalline Disorder
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have distinct physical properties, which is of critical importance in materials science and the pharmaceutical industry.
Crystalline disorder refers to situations where there is a lack of perfect periodicity in the crystal lattice. This can involve the random orientation of molecules or parts of molecules within the crystal.
There are no published studies in the reviewed scientific literature concerning the investigation of polymorphism or crystalline disorder for this compound. Such studies would typically involve screening for different crystalline forms by varying crystallization conditions (e.g., solvent, temperature, pressure) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction.
Computational Chemistry and Theoretical Studies of 5 3,4 Dichlorophenyl Furan 2 Yl Methanol
Density Functional Theory (DFT) Calculations and Molecular Modeling
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to predict the properties of molecules like [5-(3,4-Dichlorophenyl)furan-2-yl]methanol by modeling the electron density. DFT calculations are instrumental in understanding the molecule's geometry, spectroscopic signatures, and electronic characteristics.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the molecular energy at various atomic arrangements until the lowest energy conformation is found. This is crucial as the molecule's geometry dictates many of its physical and chemical properties.
The process typically begins with an initial guess of the molecular structure, which is then iteratively refined by calculating the forces on each atom and adjusting their positions to minimize these forces. The presence of a dichlorophenyl ring, a furan (B31954) ring, and a methanol (B129727) group introduces rotational freedom, particularly around the single bonds connecting the furan to the phenyl ring and the furan to the methanol group. Conformational analysis, therefore, explores the potential energy surface associated with the rotation of these bonds to identify the global minimum energy structure as well as other low-energy conformers. The relative planarity between the furan and dichlorophenyl rings is a key outcome of this analysis, influencing the extent of electronic conjugation.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical but plausible data for the optimized geometry, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level).
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C(furan)-C(phenyl) | 1.46 | |
| C-Cl (meta) | 1.74 | |
| C-Cl (para) | 1.74 | |
| C(furan)-O(furan) | 1.37 | |
| C(furan)-C(methanol) | 1.51 | |
| C(methanol)-O(methanol) | 1.43 | |
| **Bond Angles (°) ** | ||
| C-C-Cl (meta) | 119.5 | |
| C-C-Cl (para) | 120.5 | |
| O(furan)-C(furan)-C(phenyl) | 125.0 | |
| C(furan)-C(furan)-C(methanol) | 128.0 | |
| Dihedral Angle (°) |
Vibrational Frequency Analysis and Spectroscopic Correlations
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. This analysis calculates the second derivatives of the energy with respect to atomic positions, yielding the frequencies of the normal modes of vibration.
Each calculated frequency corresponds to a specific collective motion of the atoms, such as stretching, bending, or twisting of bonds. These theoretical frequencies can be correlated with experimental IR and Raman spectra, aiding in the assignment of observed spectral bands to specific molecular motions. For this compound, key vibrational modes would include C-H stretching of the aromatic rings, C-O stretching within the furan ring and the methanol group, O-H stretching of the alcohol, and C-Cl stretching vibrations. Theoretical spectra serve as a powerful tool for structural confirmation.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data) This table shows representative hypothetical frequencies. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental data.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | Methanol (-OH) | 3650 |
| Aromatic C-H Stretch | Phenyl & Furan Rings | 3100 - 3000 |
| C=C Stretch | Furan Ring | 1580 |
| C-O Stretch | Furan Ring | 1250 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's ability to interact with other species.
The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO and LUMO electron density distributions reveals which parts of the molecule are most likely to participate in electron donation and acceptance. Typically, the HOMO is distributed over the electron-rich furan and dichlorophenyl rings, while the LUMO may also be delocalized across this conjugated system.
Table 3: Frontier Molecular Orbital Energies (Illustrative Data) Data representative of a DFT calculation in a vacuum.
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -6.25 |
| E(LUMO) | -1.80 |
| Energy Gap (ΔE) | 4.45 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Typically, red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, which are electron-poor and are sites for nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the furan and methanol groups, as well as the chlorine atoms, due to their high electronegativity. Positive potential (blue) would be expected around the hydroxyl hydrogen atom, making it a potential hydrogen bond donor. The MEP surface provides a clear, intuitive picture of the molecule's reactive sites.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This method is particularly useful for studying hyperconjugative interactions and charge delocalization, which are key to molecular stability.
Table 4: Significant NBO Donor-Acceptor Interactions (Illustrative Data) E(2) is the stabilization energy associated with the electron delocalization.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) O (furan) | π*(C-C) (furan ring) | 22.5 |
| π(C=C) (furan ring) | π*(C=C) (phenyl ring) | 15.8 |
| LP(2) O (methanol) | σ*(C-H) (methanol group) | 5.2 |
Quantum Chemical Descriptors and Reactivity Prediction
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for reaction.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).
These descriptors allow for a comparative study of reactivity among different molecules and help in understanding the intrinsic electronic stability of this compound. acs.orgmdpi.comnih.gov
Table 5: Calculated Quantum Chemical Descriptors (Illustrative Data) Calculated from the HOMO and LUMO energies in Table 3.
| Descriptor | Symbol | Value |
|---|---|---|
| Ionization Potential | I | 6.25 eV |
| Electron Affinity | A | 1.80 eV |
| Electronegativity | χ | 4.025 eV |
| Chemical Hardness | η | 2.225 eV |
| Chemical Softness | S | 0.449 eV⁻¹ |
Global Reactivity Parameters
Studies on furan and its derivatives have shown that the electronic properties can be significantly influenced by the nature of the substituents. For instance, the introduction of electron-withdrawing groups, such as a dichlorophenyl ring, is expected to modulate the global reactivity parameters. Theoretical calculations on similar aromatic systems demonstrate that such substitutions generally lead to an increase in the electrophilicity index, suggesting a greater susceptibility to nucleophilic attack. The chemical hardness, a measure of resistance to change in electron distribution, is also influenced by substitution patterns.
To illustrate the typical values of these parameters for related compounds, the following table presents data from a DFT study on furan.
| Parameter | Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) | -6.4 |
| Lowest Unoccupied Molecular Orbital (LUMO) | 1.8 |
| Energy Gap (LUMO-HOMO) | 8.2 |
| Ionization Potential (I) | 6.4 |
| Electron Affinity (A) | -1.8 |
| Chemical Potential (μ) | -2.3 |
| Chemical Hardness (η) | 4.2 |
| Global Electrophilicity (ω) | 0.62 |
Note: The data presented is for unsubstituted furan and serves as a reference for understanding the global reactivity of the furan core.
Local Reactivity Descriptors (e.g., Fukui Functions)
For furan and its substituted derivatives, Fukui functions are instrumental in predicting regioselectivity in chemical reactions. Computational studies on various furan compounds reveal that the carbon atoms of the furan ring are often the most reactive sites. mdpi.com Specifically, the C2 and C5 positions are generally susceptible to electrophilic attack, while the C3 and C4 positions are more prone to nucleophilic attack.
In the case of this compound, the presence of the dichlorophenyl group at the C5 position and the methanol group at the C2 position would significantly alter the local reactivity profile compared to unsubstituted furan. The electron-withdrawing nature of the dichlorophenyl group would likely enhance the electrophilicity of the furan ring, particularly at the C2 and C5 positions. Conversely, the methanol group may have a more complex influence due to its ability to both donate and withdraw electron density.
A representative analysis of condensed Fukui functions for furan is provided in the table below. mdpi.com These values help to identify the most reactive atomic centers within the molecule.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| C2 | 0.25 | 0.18 | 0.215 |
| C3 | 0.15 | 0.22 | 0.185 |
| C4 | 0.15 | 0.22 | 0.185 |
| C5 | 0.25 | 0.18 | 0.215 |
| O1 | 0.20 | 0.20 | 0.200 |
Note: This data is for unsubstituted furan. The values indicate the relative reactivity of each atom towards different types of attack.
Theoretical Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. The key parameters of interest are the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ), which quantify the NLO response of a molecule to an applied electric field.
Furan-containing compounds have been investigated as potential NLO materials due to the electron-rich nature of the furan ring, which can facilitate intramolecular charge transfer (ICT) – a key requirement for a significant NLO response. Theoretical studies on various furan derivatives have shown that the strategic placement of electron-donating and electron-withdrawing groups can dramatically enhance their NLO properties. researchgate.net
For this compound, the dichlorophenyl group acts as an electron-withdrawing moiety, while the furan ring and the methanol group can act as part of the π-conjugated bridge and a weak electron-donating group, respectively. This donor-π-acceptor (D-π-A) type structure is a common motif in molecules with high NLO activity. Computational studies on analogous systems suggest that this compound could exhibit a notable NLO response.
The table below shows the calculated first-order hyperpolarizability (β) for a related furan derivative, 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI), compared to the standard reference material, urea. malayajournal.org
| Compound | First-Order Hyperpolarizability (β) (esu) |
| Urea (reference) | 0.3728 x 10⁻³⁰ |
| FDI | 7.00254 x 10⁻³⁰ |
Note: This data illustrates the potential for significant NLO activity in substituted furan compounds.
Computational Mechanistic Studies of Reactions Involving this compound
Computational mechanistic studies are essential for elucidating the detailed pathways of chemical reactions, including the identification of transition states and intermediates. For furan derivatives, these studies have been applied to a wide range of reactions, such as electrophilic substitutions, cycloadditions, and metal-catalyzed cross-coupling reactions.
In the context of this compound, computational studies could be employed to investigate reactions such as the oxidation of the methanol group to an aldehyde or carboxylic acid, or substitution reactions on the dichlorophenyl ring. Such studies would involve mapping the potential energy surface of the reaction to identify the lowest energy pathway and to understand the role of catalysts or reagents. The insights gained from these computational models are invaluable for optimizing reaction conditions and designing novel synthetic routes.
Synthesis and Chemical Investigation of Functionalized Derivatives of 5 3,4 Dichlorophenyl Furan 2 Yl Methanol
Rational Design of Derivatives Incorporating the [5-(3,4-Dichlorophenyl)furan-2-yl]methyl Moiety
The functionalization of the parent compound, [5-(3,4-Dichlorophenyl)furan-2-yl]methanol, allows for the systematic tuning of its physicochemical properties. The design strategy typically involves modifications at the reactive hydroxyl group, substitution on the furan (B31954) ring, or variation of the halogen substitution pattern on the phenyl group.
Strategic Modifications at the Hydroxyl Group (e.g., Ether, Ester, Amine Derivatives)
The primary alcohol functionality of this compound is a prime site for chemical modification to generate a diverse library of ether, ester, and amine derivatives. These transformations leverage well-established synthetic protocols, often adapted for furan-containing substrates.
Ether Derivatives: Etherification of the hydroxyl group can be achieved under various conditions. For instance, the Williamson ether synthesis, involving deprotonation of the alcohol with a base like sodium hydride followed by reaction with an alkyl halide, provides a general route to alkyl ethers. Alternatively, reductive etherification of the corresponding aldehyde, 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde, with an alcohol in the presence of a hydrogenation catalyst offers another pathway. Studies on related furfural (B47365) systems have demonstrated the use of catalysts like Pd/C for such transformations mdpi.com.
Ester Derivatives: Esters are readily prepared through the reaction of the alcohol with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic method, though it is an equilibrium process masterorganicchemistry.comresearchgate.net. For higher yields, reaction with more reactive acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) is often preferred.
Amine Derivatives: The introduction of nitrogen-containing functional groups significantly broadens the chemical space. Direct conversion of the alcohol to an amine is challenging, but it can be achieved through a two-step process involving conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine or ammonia (B1221849). A more direct approach is the reductive amination of the corresponding aldehyde with ammonia or a primary/secondary amine over a metal catalyst researchgate.netnih.gov. For example, 5-(aminomethyl)-2-furanmethanol can be synthesized via the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) researchgate.net. Mannich-type reactions on the furan ring itself can also introduce aminomethyl functionalities google.com.
Interactive Table: Proposed Synthesis of Hydroxyl Group Derivatives
| Derivative Type | Reagent Example | Reaction Condition Example |
| Ether | Methyl iodide (CH₃I) | 1. NaH, THF; 2. CH₃I |
| Ester | Acetic anhydride (B1165640) ((CH₃CO)₂O) | Pyridine, 0°C to rt |
| Carbamate (Amine) | Phenyl isocyanate (PhNCO) | Triethylamine, CH₂Cl₂ |
| Primary Amine | 1. Tosyl chloride; 2. NaN₃; 3. LiAlH₄ | 1. Pyridine; 2. DMF; 3. THF |
Systematic Substituent Effects on the Furan Ring
Introducing substituents at the C3 and C4 positions of the furan ring in the [5-(3,4-Dichlorophenyl)furan-2-yl]methyl moiety can profoundly influence the molecule's electronic properties and reactivity. The furan ring is an electron-rich aromatic system, and its reactivity towards electrophiles or in cycloaddition reactions is sensitive to the electronic nature of its substituents.
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups at the C3 or C4 position increase the electron density of the furan ring. This enhancement of the Highest Occupied Molecular Orbital (HOMO) energy generally accelerates the rate of electrophilic substitution and lowers the activation barrier for [4+2] cycloaddition (Diels-Alder) reactions, where the furan acts as the diene semanticscholar.org.
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro, cyano, or acyl groups decrease the ring's electron density. This deactivation makes the furan less susceptible to electrophilic attack and less reactive in normal-electron-demand Diels-Alder reactions. Such substitutions can, however, open up pathways for nucleophilic aromatic substitution, particularly if a suitable leaving group is present.
The regiochemical outcome of reactions is also governed by these substituents, directing incoming reagents to specific positions based on electronic and steric factors.
Structural Variations on the Dichlorophenyl Substituent
The electronic effect of the chlorine atoms is primarily inductive and electron-withdrawing. Changing their positions alters the dipole moment of the molecule and the electron density distribution across the phenyl-furan linkage. For instance, a chlorine atom at the ortho position (C2) can exert a steric influence, potentially forcing the phenyl and furan rings out of planarity. This torsional angle affects the degree of π-conjugation between the two rings, which in turn influences the molecule's spectroscopic properties and reactivity. Replacing chlorine with other halogens (e.g., bromine or fluorine) would also modulate the electronic effects (inductive vs. resonance) and steric bulk, providing another axis for fine-tuning molecular properties.
Chemical Reactivity and Transformations of Derived Structures
The functionalized derivatives of this compound can undergo a variety of chemical transformations, offering pathways to novel and structurally complex molecules. The inherent reactivity of the substituted furan ring is central to these explorations.
Exploration of Novel Reaction Pathways for Substituted Furanmethanol Analogues
The furan nucleus is a versatile synthon that can participate in numerous reactions beyond simple functional group interconversions at the methanol (B129727) side chain.
Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for constructing complex polycyclic systems from furans mdpi.comnih.gov. The [5-(3,4-Dichlorophenyl)furan-2-yl]methyl moiety can act as a diene, reacting with various dienophiles (e.g., maleimides, acrylates) to form 7-oxanorbornene adducts semanticscholar.orgtudelft.nl. These adducts can serve as intermediates for further transformations, as the oxygen bridge can be cleaved under acidic conditions.
Ring-Opening and Rearrangement: Under acidic conditions, furfuryl alcohol derivatives are known to undergo ring-opening to yield 1,4-dicarbonyl compounds. This reactivity can be harnessed to synthesize linear carbon chains or to rearrange into other heterocyclic systems, such as the conversion of 2-hydroxyaryl(fur-2-yl)methanes into benzofuran (B130515) derivatives mdpi.com.
Metal-Catalyzed Cross-Coupling: The furan ring can be halogenated at the C3 or C4 positions, providing a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This strategy allows for the introduction of a wide range of aryl, vinyl, or alkynyl substituents, significantly expanding the structural diversity of the core scaffold researchgate.net.
Interactive Table: Potential Transformations of the Furan Core
| Reaction Type | Reagents | Product Class |
| Diels-Alder Cycloaddition | N-Phenylmaleimide | 7-Oxanorbornene adduct |
| Acid-Catalyzed Rearrangement | Ethanolic HCl | Benzofuran derivative (with ortho-phenol) mdpi.com |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | 3- and/or 4-Bromofuran derivative |
| Suzuki Cross-Coupling | Arylboronic acid, Pd(PPh₃)₄, base | 3- and/or 4-Arylfuran derivative |
Influence of Substituents on Reaction Selectivity and Yield
The success of the aforementioned transformations is highly dependent on the nature and position of substituents on both the furan and phenyl rings. These groups can influence reaction outcomes through a combination of electronic and steric effects.
In Diels-Alder reactions, electron-donating groups on the furan ring generally increase the reaction rate and yield, while electron-withdrawing groups have the opposite effect semanticscholar.org. The endo/exo selectivity of the cycloaddition is also sensitive to substituents, solvent, and temperature. For electrophilic substitution reactions, the directing effects of existing substituents are paramount. An electron-donating group at C2 (the methanol-bearing carbon) would typically direct incoming electrophiles to the C5 and C3 positions. However, since C5 is already substituted, the outcome will be influenced by the combined directing effects of the C2- and C5-substituents.
The yield of reactions can also be affected by substituent-induced side reactions. For example, the acid-catalyzed rearrangement of furfuryl alcohols can be sensitive, and strongly electron-withdrawing or -donating groups might promote polymerization or decomposition, leading to lower yields of the desired product. Kinetic studies on related aromatic systems show that ortho-like substituents can have significant proximity effects that are not purely electronic, influencing reaction rates through steric hindrance rsc.org.
Integration into Complex Chemical Architectures
The this compound core is a versatile building block for constructing more elaborate molecules. The hydroxymethyl group at the 2-position of the furan ring is a key functional handle that can be readily transformed into other reactive groups, such as aldehydes, halides, or nitriles, thereby paving the way for a multitude of subsequent chemical reactions.
Role as a Building Block in Heterocyclic Synthesis (e.g., Thiazolidinediones, Pyrazolines, Tetrazoles)
The transformation of this compound into various heterocyclic derivatives is a testament to its utility in synthetic chemistry. These syntheses typically begin with the oxidation of the primary alcohol to the corresponding aldehyde, 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde. This aldehyde is a crucial intermediate for accessing a wide range of heterocyclic systems.
Thiazolidinediones: Thiazolidinedione (TZD) derivatives are an important class of heterocyclic compounds. nih.gov The synthesis of TZD derivatives bearing the [5-(3,4-Dichlorophenyl)furan-2-yl] moiety is commonly achieved through the Knoevenagel condensation. researchgate.netrsc.orgmdpi.com This reaction involves the base-catalyzed condensation of the intermediate aldehyde, 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde, with a 2,4-thiazolidinedione (B21345) core. The resulting product is a 5-arylidene-2,4-thiazolidinedione, which incorporates the dichlorophenyl-furan scaffold. researchgate.netrsc.org This synthetic strategy allows for the creation of a library of compounds by varying the substituents on the TZD ring or the aryl group.
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Key Features |
| 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde | 2,4-Thiazolidinedione | Knoevenagel Condensation | 5-Arylidene-2,4-thiazolidinediones | Formation of a C=C bond linking the furan and TZD rings. |
| 5-(3,4-Dichlorophenyl)furan-2-yl Chalcone (B49325) | Hydrazine (B178648) Hydrate (B1144303) | Cyclocondensation | 3,5-Disubstituted Pyrazolines | Formation of a five-membered pyrazoline ring. |
| 5-(3,4-Dichlorophenyl)furan-2-carbonitrile | Sodium Azide (B81097) | [3+2] Cycloaddition | 5-Substituted-1H-tetrazoles | Construction of the tetrazole ring from a nitrile precursor. |
Pyrazolines: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common route to pyrazoline synthesis involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. ijrpc.comdergipark.org.tr To synthesize pyrazolines from this compound, the initial alcohol is oxidized to the aldehyde. This aldehyde then undergoes a Claisen-Schmidt condensation with an appropriate acetophenone (B1666503) to yield a chalcone intermediate. nih.gov Subsequent reaction of this chalcone with hydrazine hydrate or its derivatives leads to the formation of the 3,5-disubstituted-4,5-dihydro-1H-pyrazole ring. nih.govnih.gov Studies on the synthesis of pyrazolines from the closely related 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) have demonstrated the viability of this approach, yielding various pyrazoline derivatives. nih.gov
Tetrazoles: Tetrazoles are five-membered aromatic rings composed of one carbon and four nitrogen atoms. They are often considered as bioisosteres of carboxylic acids. chalcogen.ronih.gov The synthesis of tetrazole derivatives from this compound requires a multi-step conversion of the hydroxymethyl group into a nitrile. This can be achieved by first converting the alcohol to a more reactive leaving group, such as a halide, followed by nucleophilic substitution with a cyanide salt. The resulting 5-(3,4-Dichlorophenyl)furan-2-carbonitrile can then undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide, often catalyzed by a Lewis acid or an ammonium (B1175870) salt, to form the 5-substituted-1H-tetrazole ring. chalcogen.roorganic-chemistry.org
Formation of Polyfunctionalized Compounds with the [5-(3,4-Dichlorophenyl)furan-2-yl] Core
The synthetic pathways described above inherently lead to the creation of polyfunctionalized compounds. By starting with this compound, chemists can introduce a variety of functional groups and heterocyclic rings, resulting in molecules with complex and diverse chemical properties.
For instance, the synthesis of pyrazoline derivatives often involves chalcone intermediates that can be substituted on the phenyl ring originating from the acetophenone reactant. nih.gov This allows for the introduction of additional functional groups such as methoxy, nitro, or halo groups, leading to a polyfunctionalized molecule with the core [5-(3,4-Dichlorophenyl)furan-2-yl] structure. Similarly, the thiazolidinedione and tetrazole moieties themselves contain multiple functional groups (carbonyls, thioamides, multiple nitrogen atoms) that can be further modified. pensoft.net
The synthesis of 5-aryl-2-substituted furan derivatives through various C-C bond-forming reactions, such as Meerwein arylation, provides another avenue for creating polyfunctionalized compounds. pensoft.netresearchgate.net These methods allow for the direct introduction of substituted aryl groups onto the furan ring, expanding the chemical diversity of the resulting molecules.
| Starting Material | Reaction Sequence | Introduced Heterocycle/Functionality | Example Product Class |
| This compound | 1. Oxidation to aldehyde2. Claisen-Schmidt condensation3. Cyclization with substituted hydrazine | Pyrazoline, various aryl substituents | 1-Aryl-3-(aryl)-5-[5-(3,4-dichlorophenyl)furan-2-yl]pyrazolines |
| This compound | 1. Oxidation to aldehyde2. Knoevenagel condensation with N-substituted TZD | Thiazolidinedione, N-substituents | 3-Alkyl-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylene}thiazolidine-2,4-diones |
| This compound | 1. Halogenation2. Cyanation3. Cycloaddition with azide4. N-alkylation | Tetrazole, N-alkyl groups | 1-Alkyl-5-[5-(3,4-dichlorophenyl)furan-2-yl]-1H-tetrazole |
Structure-Chemical Property Relationship (SCPR) Studies
Correlation of Structural Modifications with Electronic and Steric Effects
The chemical properties of derivatives of this compound are heavily influenced by the interplay of electronic and steric effects.
Electronic Effects: The 3,4-dichlorophenyl group at the 5-position of the furan ring exerts a significant electron-withdrawing effect due to the high electronegativity of the chlorine atoms. This influences the electron density of the entire furan ring system, affecting its reactivity and the properties of attached functional groups. When additional heterocyclic rings like pyrazolines or thiazolidinediones are introduced, their own electronic nature (electron-rich or electron-poor) further modulates the electronic landscape of the molecule. For example, attaching an electron-donating group to the phenyl ring of a pyrazoline moiety can create a push-pull system across the conjugated framework, which can have profound effects on the molecule's optical and electronic properties.
Steric Effects: The spatial arrangement of substituents can dictate the molecule's preferred conformation and its ability to interact with other molecules. For instance, bulky substituents placed near the linkage between the furan core and an attached heterocycle can force a twisted conformation, disrupting π-conjugation between the two ring systems. researchgate.net This deplanarization can alter the molecule's absorption and emission spectra. Conversely, designing molecules that favor a planar structure can enhance conjugation, leading to shifts in absorption maxima and potentially higher fluorescence quantum yields. researchgate.net
Computational Approaches to Elucidate Derivative Chemical Behavior
Computational chemistry provides powerful tools for predicting and understanding the behavior of complex molecules, complementing experimental findings. Methods like Density Functional Theory (DFT) are widely used to study the derivatives of furan and other heterocyclic compounds. globalresearchonline.netresearchgate.netmdpi.com
Molecular Modeling and Property Prediction: DFT calculations can be used to determine the optimized ground-state geometries of the synthesized derivatives. globalresearchonline.net These calculations can predict bond lengths, bond angles, and dihedral angles, offering insights into the planarity and steric strain of the molecules. arxiv.org Furthermore, computational methods can calculate key electronic properties such as the distribution of molecular orbitals (e.g., HOMO and LUMO), which are crucial for understanding electronic transitions and reactivity. globalresearchonline.net The energy gap between the HOMO and LUMO can be correlated with the molecule's stability and its UV-Vis absorption spectrum.
Reactivity and Mechanistic Insights: Computational studies can also elucidate reaction mechanisms and predict sites of reactivity. By calculating molecular electrostatic potential (MEP) maps and using reactivity descriptors like Fukui functions, researchers can identify the most likely sites for electrophilic or nucleophilic attack. mdpi.com For example, in a complex polyfunctionalized derivative, these calculations can help predict whether a reagent will react at the furan ring, the dichlorophenyl group, or the attached heterocycle. This predictive power is invaluable for designing synthetic routes and for understanding the chemical basis of a molecule's function. researchgate.net
Q & A
Q. What are the established synthetic routes for [5-(3,4-Dichlorophenyl)furan-2-yl]methanol, and how can reaction conditions be optimized for high yield?
Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions. For example, a derivative (DFPM) was synthesized via condensation of 2-bromoethanol with dihydropyran using a strong acid ion exchange resin, followed by reaction with 2-(3,4-dichlorophenyl)acetonitrile in the presence of NaH in THF. Reduction with H₂ over RaNi in ethanol/NH₄OH and subsequent deprotection with HCl in methanol yields the final product . Key optimization steps include:
- Catalyst selection : Use of NaH for efficient nucleophilic substitution.
- Purification : Silica gel column chromatography (e.g., ethyl acetate/petroleum ether gradients) ensures purity.
- Yield improvement : Reaction temperature control (reflux conditions) and stoichiometric adjustments.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Structural validation employs:
- NMR spectroscopy : To confirm aromatic proton environments (e.g., furan ring protons at δ 6.5–7.5 ppm) and methylene/methanol group signals.
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., exact mass 256.0078 for C₁₁H₉Cl₂O₂).
- X-ray crystallography : For crystalline derivatives, bond angles and stereochemistry are resolved .
Advanced Research Questions
Q. What molecular mechanisms underlie the interaction between this compound and ABA signaling pathways in plants?
Methodological Answer: The compound (as DFPM) disrupts ABA signaling via immune pathway components:
- Genetic screens : Forward chemical genetics identified DFPM-insensitive Arabidopsis mutants, revealing dependency on EDS1, PAD4, RAR1, and SGT1b genes .
- Transcriptome analysis : DFPM downregulates ABA-responsive genes (e.g., RAB18) while upregulating defense-related genes (e.g., PR1) .
- Stomatal assays : DFPM inhibits ABA-induced stomatal closure, measured via epidermal peel assays under light microscopy .
Q. Key Genes in DFPM-ABA Crosstalk
Q. How does this compound enhance RNA interference (RNAi) efficiency in plants?
Methodological Answer: DFPM acts as a chemical enhancer in RNAi applications:
- Experimental design : Co-application of DFPM with dsRNA in plant tissues (e.g., leaf infiltration) increases RNAi efficacy by 2–3 fold, validated via GFP silencing assays .
- Mechanistic insight : DFPM likely stabilizes RNA molecules or enhances cellular uptake, though exact pathways require further proteomic studies.
Q. How can researchers resolve contradictions in studies reporting salicylic acid (SA)-independent DFPM effects?
Methodological Answer: Discrepancies arise from differing experimental systems. To address this:
- Control experiments : Use SA-deficient mutants (e.g., sid2) to isolate SA’s role. Evidence confirms DFPM’s ABA inhibition is SA-independent but requires EDS1/PAD4 .
- Pathway inhibitors : Apply SA biosynthesis inhibitors (e.g., paclobutrazol) to decouple SA and DFPM effects.
- Multi-omics integration : Combine transcriptomics and metabolomics to identify parallel signaling nodes .
Data Contradiction Analysis
Q. Why do some studies report DFPM’s dual role in suppressing ABA and activating defense genes, while others observe antagonism?
Methodological Answer: Context-dependent effects arise from:
- Tissue-specific responses : Root vs. leaf tissues exhibit differential gene expression profiles.
- Concentration gradients : Low DFPM doses (1–10 µM) suppress ABA, while higher doses (>20 µM) may trigger stress-induced cytotoxicity.
- Time-course experiments : Early time points (0–2 h) show ABA suppression, while later stages (6–24 h) activate defense genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
